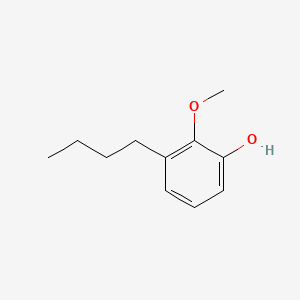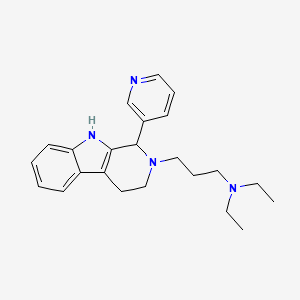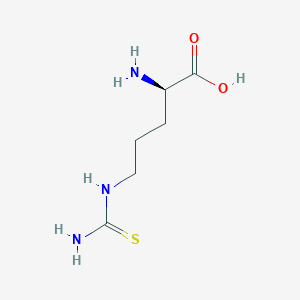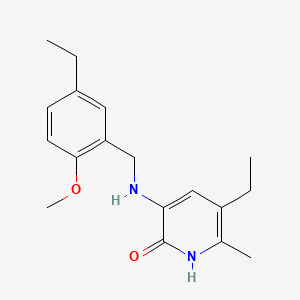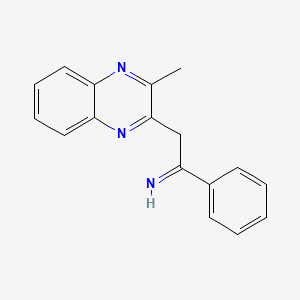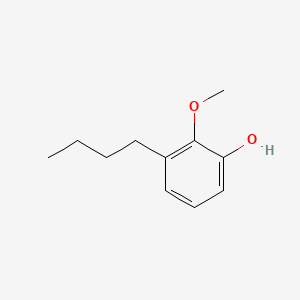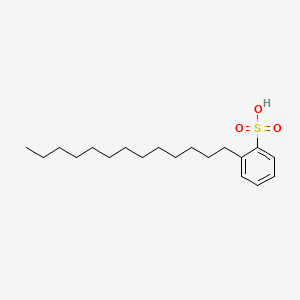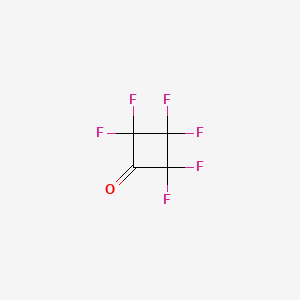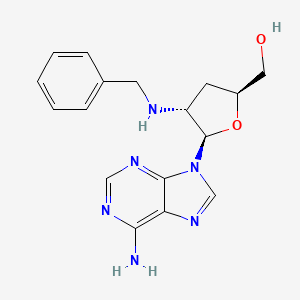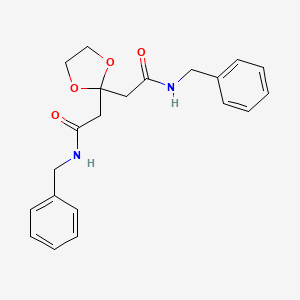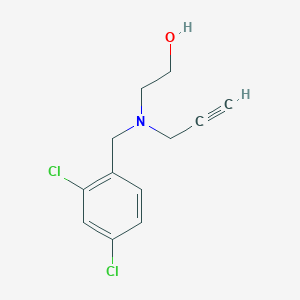
N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine is an organic compound that features a benzylamine core substituted with hydroxyethyl and propargyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine typically involves the reaction of 2,4-dichlorobenzylamine with propargyl bromide and 2-chloroethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The propargyl group can be reduced to an alkyl group using hydrogenation.
Substitution: The benzylamine core can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-N-propargyl-2,4-dichlorobenzylamine.
Reduction: Formation of N-(2-hydroxyethyl)-N-propyl-2,4-dichlorobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and propargyl groups can form hydrogen bonds and covalent interactions with active sites, modulating the activity of the target proteins. This compound may also influence signaling pathways by altering the function of key enzymes involved in cellular processes.
類似化合物との比較
N-(2-Hydroxyethyl)cytisine derivatives: These compounds share the hydroxyethyl group and have been studied for their biological activities.
Methyldiethanolamine: Similar in having hydroxyethyl groups, used in gas treating and as a chemical intermediate.
Uniqueness: N-(2-Hydroxyethyl)-N-propargyl-2,4-dichlorobenzylamine is unique due to the presence of both hydroxyethyl and propargyl groups, which confer distinct chemical reactivity and potential biological activity. Its dichlorobenzylamine core also provides specific sites for further functionalization, making it a versatile compound for various applications.
特性
CAS番号 |
1211-52-5 |
|---|---|
分子式 |
C12H13Cl2NO |
分子量 |
258.14 g/mol |
IUPAC名 |
2-[(2,4-dichlorophenyl)methyl-prop-2-ynylamino]ethanol |
InChI |
InChI=1S/C12H13Cl2NO/c1-2-5-15(6-7-16)9-10-3-4-11(13)8-12(10)14/h1,3-4,8,16H,5-7,9H2 |
InChIキー |
XYHDZHVOIVOSLJ-UHFFFAOYSA-N |
正規SMILES |
C#CCN(CCO)CC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


